molecular formula C25H21ClFN5O3S B2362073 N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide CAS No. 391914-63-9

N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide

Cat. No. B2362073
CAS RN: 391914-63-9
M. Wt: 525.98
InChI Key: PUPDZDFGPQXTDF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a sulfanyl group (-SH), a methoxyanilino group, and a fluorobenzamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring is a heterocycle, which means it contains atoms other than carbon in the ring – in this case, nitrogen. The presence of nitrogen could result in the compound having basic properties. The sulfanyl group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. The reactivity of the compound would likely be influenced by the presence of the triazole ring, the sulfanyl group, and the fluorobenzamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could make it more polar, and therefore more soluble in polar solvents. The fluorobenzamide group could potentially increase its stability .

Scientific Research Applications

Anticancer Properties

  • References :
    • : Sigma-Aldrich. “N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)thiourea.” Link

Antifungal Activity

  • References :
    • : Sigma-Aldrich. “N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)thiourea.” Link

Inhibition of Enzymes

  • References :
    • : Sigma-Aldrich. “N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)thiourea.” Link

Metal-Free Catalysis

  • References :
    • : RSC Advances. “A metal-free hydroxyl functionalized quaternary phosphine type ionic liquid hypercrosslinked polymer catalyst for Friedel–Crafts alkylation reactions.” Link

Organic Synthesis

  • References :
    • : ChemicalBook. “4-Methoxybenzylamine.” Link

Pharmacological Studies

  • References :
    • : Sigma-Aldrich. “N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)thiourea.” Link

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, as well as its reactivity. If it’s intended to be used as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O3S/c1-35-21-10-8-19(9-11-21)29-23(33)15-36-25-31-30-22(32(25)20-7-3-5-17(26)13-20)14-28-24(34)16-4-2-6-18(27)12-16/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDZDFGPQXTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide

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